N-(1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE
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Overview
Description
N-(1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE is a compound that belongs to the class of heterocyclic compounds It contains a benzimidazole core linked to a triazole ring, which is further substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE typically involves multi-step synthetic routesThe reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole or benzimidazole ring is substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the proliferation of cancer cells.
Agrochemistry: It can be used as a fungicide or herbicide due to its ability to interfere with the growth of fungi and weeds.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or proteins involved in cell proliferation, leading to the suppression of cancer cell growth. The triazole and benzimidazole rings can form hydrogen bonds and other interactions with biological targets, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Similar Compounds
- 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones
- 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole
- 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones
Uniqueness
N-(1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE is unique due to its specific substitution pattern and the presence of both triazole and benzimidazole rings. This combination enhances its potential for forming multiple interactions with biological targets, making it a promising candidate for various applications .
Properties
Molecular Formula |
C12H14N6 |
---|---|
Molecular Weight |
242.28g/mol |
IUPAC Name |
1-propan-2-yl-N-(1,2,4-triazol-4-yl)benzimidazol-2-amine |
InChI |
InChI=1S/C12H14N6/c1-9(2)18-11-6-4-3-5-10(11)15-12(18)16-17-7-13-14-8-17/h3-9H,1-2H3,(H,15,16) |
InChI Key |
UFFYSOSACZOPIY-UHFFFAOYSA-N |
SMILES |
CC(C)N1C2=CC=CC=C2N=C1NN3C=NN=C3 |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1NN3C=NN=C3 |
Origin of Product |
United States |
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